6-(thiophene-2-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
6-thiophen-2-ylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S2/c14-17(15,10-2-1-3-16-10)13-5-8-4-11-7-12-9(8)6-13/h1-4,7H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVXUSXGQTVLEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(thiophene-2-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves the condensation of thiophene derivatives with pyrrolo[3,4-d]pyrimidine precursors. Common synthetic methods include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(thiophene-2-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrrolo[3,4-d]pyrimidine core, potentially leading to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various functionalized thiophene derivatives.
Scientific Research Applications
6-(thiophene-2-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: The compound is explored for its use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: It is used in studies related to enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of 6-(thiophene-2-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases, which play a role in cell signaling pathways.
Receptor Modulation: It can modulate receptors involved in inflammatory and immune responses.
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs differ primarily in the substituent attached to the pyrrolopyrimidine core. Key examples include:
*Calculated based on molecular formula.
Key Observations :
- The thiophene sulfonyl group distinguishes the target compound from benzenesulfonyl derivatives (e.g., BK47214, BK43118), which exhibit halogen or alkyl modifications to tune lipophilicity and steric effects .
- The thiadiazole-carbonyl-morpholine derivative () replaces the sulfonyl group with a more complex heterocyclic substituent, likely enhancing hydrogen-bonding capacity .
Physicochemical Properties
- Molecular Weight: The target compound (~313 g/mol) is heavier than BK43118 (275 g/mol) due to the sulfur-rich thiophene sulfonyl group. BK47214 (293 g/mol) incorporates fluorine, which increases molecular weight marginally compared to non-halogenated analogs .
- Solubility : Sulfonyl groups generally improve aqueous solubility, but thiophene’s aromaticity may reduce it compared to benzenesulfonyl derivatives. Fluorine in BK47214 could enhance membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
